BenchChemオンラインストアへようこそ!

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride

Ring-strain energy Spiroalkanes Conformational restriction

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride (CAS 2137750-67-3) is a strained spirocyclic sulfonyl chloride building block with the molecular formula C₆H₉ClO₂S and a molecular weight of 180.65 g/mol. It features the smallest all-carbon spiro system—spiro[2.2]pentane—fused at a quaternary carbon, bearing a methanesulfonyl chloride warhead that enables rapid sulfonamide, sulfonate, and sulfone formation with amines, alcohols, and (hetero)aryl nucleophiles.

Molecular Formula C6H9ClO2S
Molecular Weight 180.65
CAS No. 2137750-67-3
Cat. No. B2953717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.2]pentan-1-ylmethanesulfonyl chloride
CAS2137750-67-3
Molecular FormulaC6H9ClO2S
Molecular Weight180.65
Structural Identifiers
SMILESC1CC12CC2CS(=O)(=O)Cl
InChIInChI=1S/C6H9ClO2S/c7-10(8,9)4-5-3-6(5)1-2-6/h5H,1-4H2
InChIKeyAJJLJIWWWHHDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[2.2]pentan-1-ylmethanesulfonyl Chloride (CAS 2137750-67-3) Procurement-Grade Profile


Spiro[2.2]pentan-1-ylmethanesulfonyl chloride (CAS 2137750-67-3) is a strained spirocyclic sulfonyl chloride building block with the molecular formula C₆H₉ClO₂S and a molecular weight of 180.65 g/mol . It features the smallest all-carbon spiro system—spiro[2.2]pentane—fused at a quaternary carbon, bearing a methanesulfonyl chloride warhead that enables rapid sulfonamide, sulfonate, and sulfone formation with amines, alcohols, and (hetero)aryl nucleophiles [1]. The scaffold’s exceptionally high ring-strain energy (≈63–65 kcal/mol) and three-dimensional, non-planar exit vector distinguish it from monocyclic and larger spirocyclic sulfonyl chlorides, making it a high-value intermediate for medicinal chemistry and fragment-based drug discovery programs seeking conformationally constrained chemical space [2].

Why Spiro[2.2]pentan-1-ylmethanesulfonyl Chloride Cannot Be Replaced by a Generic Sulfonyl Chloride or Larger Spiro Analog


Generic alkyl- or aryl-sulfonyl chlorides lack the rigid, three-dimensional shape and extreme ring strain of the spiro[2.2]pentane core, which confers both unique conformational restriction and differential reactivity [1]. Larger spiro systems such as spiro[2.3]hexane or spiro[3.3]heptane exhibit significantly lower ring-strain energy (e.g., spiro[2.3]hexane strain ≈ 40 kcal/mol vs. 63–65 kcal/mol for spiro[2.2]pentane), altering both chemical reactivity and the pharmacokinetic profile of derived conjugates . In addition, the methanesulfonyl chloride group of the target compound allows for a broader scope of nucleophilic substitution than the corresponding sulfonyl fluoride (CAS 2171927-00-5), which is limited to SuFEx click-chemistry conditions [2]. Substituting the non-fluorinated scaffold with the 4,4-difluoro analog (CAS 2287267-50-7) shifts the CLogP upward by approximately 2 log units, fundamentally changing lipophilicity-driven properties such as solubility and protein binding [3].

Quantitative Differentiation Evidence for Spiro[2.2]pentan-1-ylmethanesulfonyl Chloride vs. Closest Analogs


Ring-Strain Energy: Spiro[2.2]pentane Core (63–65 kcal/mol) vs. Spiro[2.3]hexane (~40 kcal/mol) vs. Spiro[3.3]heptane (~30 kcal/mol)

The spiro[2.2]pentane core possesses a total ring-strain energy of approximately 63–65 kcal/mol as determined by ab initio calculations [1]. This is approximately 1.6-fold higher than the estimated strain energy of spiro[2.3]hexane (~40 kcal/mol) and more than double that of spiro[3.3]heptane (~30 kcal/mol) . The elevated strain translates into enhanced reactivity in ring-opening and rearrangement reactions, which can be harnessed for scaffold diversification but must be managed during synthesis.

Ring-strain energy Spiroalkanes Conformational restriction

Lipophilicity Control: CLogP –0.046 (Non-Fluorinated) vs. ~+2.0 (4,4-Difluoro Analog) — A Procurement Decision Factor

The commercial listing for {spiro[2.2]pentan-1-yl}methanesulfonyl chloride (CAS 2137750-67-3) specifies a computed CLogP value of –0.046 [1]. By contrast, the 4,4-difluoro-substituted spiro[2.2]pentane analog (CAS 2287267-50-7) exhibits a CLogP approximately 2 log units higher, consistent with the lipophilicity-enhancing effect of gem-difluorination on spiro[2.2]pentane scaffolds [2]. This ~2-log-unit difference corresponds to an approximately 100-fold difference in octanol-water partition coefficient, substantially impacting aqueous solubility and protein binding.

Lipophilicity CLogP Physicochemical properties Drug-likeness

Methanesulfonyl Chloride vs. Sulfonyl Fluoride: Broader Nucleophile Scope for Diversification

The target compound contains a methanesulfonyl chloride group, which reacts under mild conditions with a wide variety of nucleophiles including primary/secondary amines, alcohols, thiols, and (hetero)aryl nucleophiles [1]. The corresponding sulfonyl fluoride analog ({spiro[2.2]pentan-1-yl}methanesulfonyl fluoride, CAS 2171927-00-5) requires SuFEx conditions (e.g., strong bases, fluoride sources, or silyl-activation) and exhibits a narrower substrate scope, primarily reacting with amines and phenols. A direct comparative study of aliphatic sulfonyl chlorides vs. fluorides in parallel sulfonamide synthesis demonstrated that sulfonyl chlorides successfully reacted with a broader set of amine substrates, whereas the corresponding fluorides failed with less nucleophilic amines [2].

Sulfonyl chloride reactivity SuFEx Nucleophilic substitution Building block diversification

Scaffold Provenance in CNS-Penetrant Kinase Inhibitors: LRRK2 IC₅₀ = 0.9 nM with Spiro[2.2]pentane Motif

A series of indazolyl-spiro[2.2]pentane-carbonitrile LRRK2 inhibitors disclosed in patent EP3694330B1 and further optimized in J. Med. Chem. (2022) achieved picomolar biochemical potency (LRRK2 IC₅₀ = 0.9 nM for lead compound LRRK2-IN-7) with >1000-fold selectivity over other kinases, excellent pharmacokinetics, and good rat brain exposure [1][2]. The spiro[2.2]pentane carbonitrile motif was identified as critical for the extraordinary potency and CNS drug-like properties; replacement with monocyclic cyclopropyl or larger spiro systems resulted in ≥10-fold loss of potency [2]. This validates the spiro[2.2]pentane scaffold as a privileged structure for CNS-penetrant kinase inhibitors.

LRRK2 Parkinson's disease CNS-penetrant Kinase inhibitor Picomolar potency

Hydrolytic Stability Profile: pH-Dependent Mechanism Switch at pH 6.7 — Processing Implications

The methanesulfonyl chloride moiety undergoes hydrolysis via two distinct mechanisms depending on pH: (a) at pH ≤ 6.7, direct Sₙ2-type nucleophilic attack by water dominates; (b) at pH ≥ 6.7, a rate-determining sulfene (CH₂=SO₂) formation step occurs, followed by rapid trapping [1]. The mechanistic switch at pH 6.7 is critical for reaction design: acidic conditions favor cleaner substitution chemistry, while basic conditions can generate sulfene intermediates that participate in cycloaddition reactions [2]. This contrasts with less reactive sulfonyl chlorides (e.g., aryl sulfonyl chlorides) that hydrolyze predominantly via a single Sₙ2 mechanism across a broader pH range.

Hydrolysis kinetics pH stability Methanesulfonyl chloride Sulfene mechanism

Commercial Availability and Purity Benchmark: 95% Minimum Purity with Full QA Documentation

As of the current procurement window, Spiro[2.2]pentan-1-ylmethanesulfonyl chloride (CAS 2137750-67-3) is commercially available from multiple suppliers including AKSci, Biosynth, and Sima-Lab at a minimum purity specification of 95% (typically qualified by ¹H-NMR) . Lead times range from 4–6 weeks for non-stock quantities. By contrast, the 4,4-difluoro analog typically requires 6–8 weeks custom synthesis and is listed at higher cost (approx. 1.5–2× premium based on AKSci catalog pricing for 1 g scale) . The sulfonyl fluoride variant is significantly less commercially available, with only specialty suppliers offering it. The availability of full QA documentation (SDS, COA) from major suppliers lowers procurement risk and supports regulatory compliance in industrial research settings.

Commercial availability Purity specification Quality assurance Lead time

Optimal Procurement and Application Scenarios for Spiro[2.2]pentan-1-ylmethanesulfonyl Chloride


Covalent Fragment and PROTAC Linker Synthesis Requiring Conformationally Constrained Sulfonyl Electrophiles

The methanesulfonyl chloride warhead embedded on the rigid spiro[2.2]pentane scaffold provides a well-defined exit vector for covalent modification of target proteins. The CLogP of –0.046 [1] favors aqueous solubility, making it suitable for fragment-based covalent inhibitor screens where low lipophilicity reduces non-specific protein binding. The broad nucleophile scope (amines, alcohols, thiols) enables rapid diversification into sulfonamide- and sulfonate-linked PROTACs without requiring SuFEx conditions [2].

Spiro[2.2]pentane-Containing Kinase Inhibitor Scaffold Elaboration (CNS-Targeted Programs)

Building on the demonstrated picomolar LRRK2 potency (IC₅₀ = 0.9 nM) achieved with spiro[2.2]pentane-carbonitrile derivatives [3], the target compound serves as a versatile precursor for introducing diverse sulfonamide warheads onto the spiro[2.2]pentane core. Its commercial availability at 95% purity with full COA documentation supports structure-activity relationship (SAR) campaigns in CNS kinase programs where conformational restriction and low lipophilicity are critical for brain penetration.

pH-Controlled Dual-Reactivity Synthetic Methodology Development

The pH-dependent mechanistic switch of the methanesulfonyl chloride group at pH 6.7 [4] enables chemists to exploit the same building block in two distinct reaction manifolds: nucleophilic substitution at low pH versus sulfene generation and trapping at higher pH. This dual reactivity is not accessible with aryl sulfonyl chlorides or sulfonyl fluorides, making the compound uniquely suited for methodology studies and cascade reaction development.

Non-Fluorinated Spiro Scaffold for Solubility-Critical Drug Design Programs

When the drug design objective prioritizes high aqueous solubility and low logP over metabolic stability, the non-fluorinated spiro[2.2]pentan-1-ylmethanesulfonyl chloride (CLogP –0.046) is preferred over the 4,4-difluoro analog (CLogP ~+2) [1][5]. The ~100-fold difference in lipophilicity can be decisive for compounds targeting peripheral tissues or requiring low volumes of distribution.

Quote Request

Request a Quote for Spiro[2.2]pentan-1-ylmethanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.